2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one
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Overview
Description
2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one typically involves the reaction of 2-chloroquinazolin-4(3H)-one with 2-oxo-1,2-diphenylethyl derivatives under specific conditions. Common reagents used in the synthesis include chlorinating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.
3-(2-Oxo-1,2-diphenylethyl)quinazolin-4(3H)-one: A similar compound lacking the chlorine atom.
Quinazolinone derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
62481-15-6 |
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Molecular Formula |
C22H15ClN2O2 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H15ClN2O2/c23-22-24-18-14-8-7-13-17(18)21(27)25(22)19(15-9-3-1-4-10-15)20(26)16-11-5-2-6-12-16/h1-14,19H |
InChI Key |
FVPDGUGPEIFBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
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